![molecular formula C15H26N2O3 B2635576 N-(4-Hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361760-11-2](/img/structure/B2635576.png)
N-(4-Hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Description
“4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde” is a synthetic fragrance known by the trade names Lyral, Kovanol, Mugonal, Landolal . It is found in some soaps, eau de toilettes, aftershaves, and deodorants .
Synthesis Analysis
The typical synthesis of this compound starts from myrcene and involves a Diels–Alder reaction with acrolein to produce the cyclohexenecarbaldehyde group . This species is marketed as a fragrance in its own right, most commonly under the name ‘myrac aldehyde’. Acid-catalyzed hydration of this completes the synthesis by forming the tertiary alcohol .Molecular Structure Analysis
The molecular formula of this compound is C13H22O2 . The IUPAC Standard InChI is InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 .Chemical Reactions Analysis
There is a computational investigation on mechanisms and kinetics of gas-phase reactions of 4-hydroxy-2-pentanone (4H2P) with hydroxyl radicals and subsequent reactions of CH3C(O)CH2C·(OH)CH3 radical .Physical And Chemical Properties Analysis
The density of this compound is 0.995 g/mL at 20 °C . The molar mass is 210.317 g·mol−1 .Safety and Hazards
properties
IUPAC Name |
N-(4-hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-4-13(18)17-10-6-12(7-11-17)14(19)16-9-5-8-15(2,3)20/h4,12,20H,1,5-11H2,2-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYHVFBEKOBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCNC(=O)C1CCN(CC1)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-4-methylpentyl)-1-prop-2-enoylpiperidine-4-carboxamide |
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